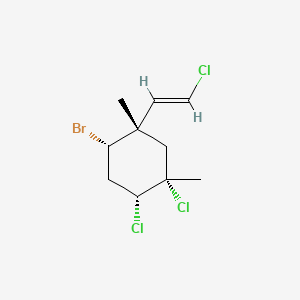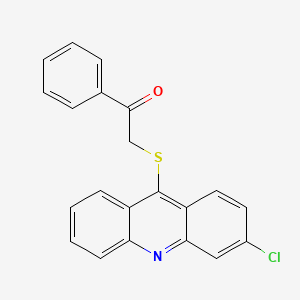
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(2-(((tributylstannyl)oxy)carbonyl)benzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(2-(((tributylstannyl)oxy)carbonyl)benzoate) is a complex organic compound that combines carbohydrate moieties with a stannylated benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(2-(((tributylstannyl)oxy)carbonyl)benzoate) typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucose and fructose units are protected using suitable protecting groups to prevent unwanted reactions.
Formation of Glycosidic Bond: The protected glucose and fructose units are then linked via a glycosidic bond.
Introduction of Stannylated Benzoate: The stannylated benzoate moiety is introduced through esterification, using tributylstannyl chloride and a suitable base.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(2-(((tributylstannyl)oxy)carbonyl)benzoate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester and stannyl groups can be reduced under suitable conditions.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and alkanes.
Substitution: Compounds with different functional groups replacing the stannyl group.
Scientific Research Applications
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(2-(((tributylstannyl)oxy)carbonyl)benzoate) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(2-(((tributylstannyl)oxy)carbonyl)benzoate) involves its interaction with specific molecular targets. The stannyl group can interact with metal ions and enzymes, potentially modulating their activity. The carbohydrate moieties can interact with carbohydrate-binding proteins, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, octadecanoate: Another compound with a similar carbohydrate structure but different ester group.
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, hexadecanoate: Similar structure with a different fatty acid ester.
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dodecanoate: Similar structure with a shorter fatty acid ester.
Uniqueness
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(2-(((tributylstannyl)oxy)carbonyl)benzoate) is unique due to the presence of the stannylated benzoate ester, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
63128-03-0 |
|---|---|
Molecular Formula |
C32H52O14Sn |
Molecular Weight |
779.5 g/mol |
IUPAC Name |
1-O-[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-O-tributylstannyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H26O14.3C4H9.Sn/c21-5-10-12(24)14(26)16(28)20(33-10,19(7-23)15(27)13(25)11(6-22)32-19)34-18(31)9-4-2-1-3-8(9)17(29)30;3*1-3-4-2;/h1-4,10-16,21-28H,5-7H2,(H,29,30);3*1,3-4H2,2H3;/q;;;;+1/p-1/t10-,11-,12-,13-,14+,15+,16-,19+,20+;;;;/m1..../s1 |
InChI Key |
ZPRMOHBDLQWNHY-ZJVJEXGISA-M |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=C1C(=O)O[C@@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=C1C(=O)OC2(C(C(C(C(O2)CO)O)O)O)C3(C(C(C(O3)CO)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



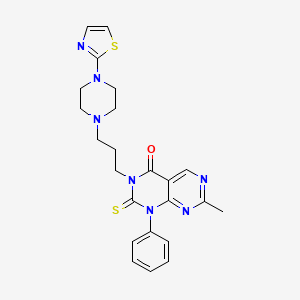
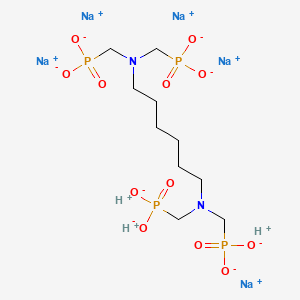
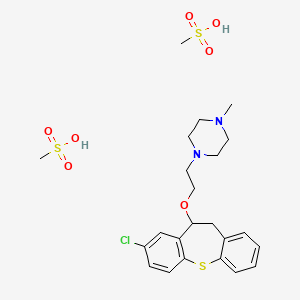



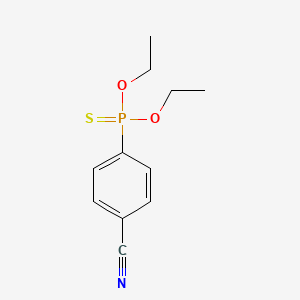
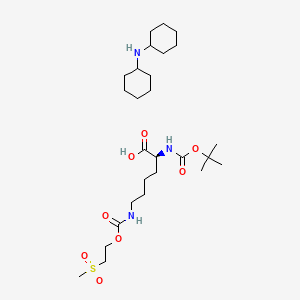
![1-[1-(Isobutoxy)ethoxy]-3-methylbutane](/img/structure/B15182974.png)
